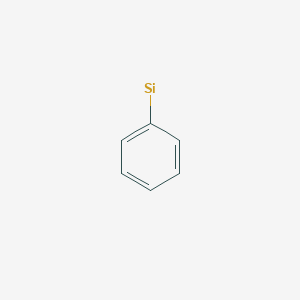

Phenylsilane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOWXZSFTXJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870757 | |

| Record name | Benzene, silyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-53-1 | |

| Record name | Phenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, silyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, silyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EX7Q1UYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical and physical properties of phenylsilane?

An In-depth Technical Guide to Phenylsilane

Introduction

This compound (C₆H₅SiH₃) is an organosilicon compound that is structurally analogous to toluene, with a silyl (B83357) group substituting the methyl group.[1] This colorless liquid is a versatile and important reagent in organic and organometallic chemistry, primarily utilized for its properties as a mild and selective reducing agent.[2][3] Its unique reactivity, stemming from the polarized silicon-hydrogen bond, makes it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4][5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a clear, colorless liquid that is soluble in most common organic solvents.[1][6] It is sensitive to air and moisture, reacting slowly with water.[3][6] Upon heating, it can decompose to produce pungent fumes.[6][7]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₈Si | [8][9] |

| Molecular Weight | 108.21 g/mol | [8][9] |

| CAS Number | 694-53-1 | [8] |

| Appearance | Clear, colorless liquid | [4][6] |

| Density | 0.877 g/mL at 25 °C | [4][9] |

| Boiling Point | 119-121 °C | [1][6] |

| Melting Point | -64 to -68 °C | [4][10] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [8][9] |

| Refractive Index | n20/D 1.510 | [6][9] |

| Solubility | Soluble in organic solvents; reacts with water. | [1][6] |

| Vapor Pressure | 19.2 mmHg at 25 °C | [10] |

Table 2: Chemical Reactivity and Applications

| Reaction Type | Description | References |

| Hydrosilylation | A key reaction involving the addition of the Si-H bond across a double or triple bond, often catalyzed by transition metals. It is a fundamental process in organic synthesis.[11] | |

| Reduction Agent | This compound is a mild reducing agent used for the reduction of various functional groups, including aldehydes, ketones, esters, and amides.[2][6][12] It offers advantages such as mild reaction conditions and good functional group tolerance.[2] | |

| Amidation Reagent | It serves as an active amidation reagent, facilitating the formation of amide bonds, which is crucial in peptide synthesis.[4] | |

| Desulfinylation | In the presence of a base like KOH, this compound can be used for the desulfinylation of α-sulfinylesters.[11] | |

| Polymerization | It can undergo photopolymerization with monomers like methyl methacrylate (B99206) (MMA).[9] | |

| Silicon Source | Used as a silicon source for the synthesis of silicon nanowires.[9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized by the reduction of phenyltrichlorosilane.[7][13] A common laboratory-scale method involves the use of a reducing agent like lithium aluminum hydride in an anhydrous solvent.

Materials:

-

Phenyltrichlorosilane (C₆H₅SiCl₃)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, a solution of lithium aluminum hydride in anhydrous THF is prepared and cooled in an ice bath.

-

Phenyltrichlorosilane is slowly added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The molar ratio of trichlorothis compound to the catalyst is controlled.[14] The reaction is maintained at a temperature between -10 to 0 °C.[13][14]

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC).[13][14]

-

Upon completion, the reaction mixture is carefully quenched by adding it to a dilute sulfuric acid solution under an ice bath.[13]

-

The organic layer is separated using a separatory funnel.[13][14]

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation to yield a clear, colorless liquid.[13]

Protocol 2: Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using a small sample volume with the Thiele tube method.[15]

Materials:

-

This compound sample (~0.5 mL)

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Bunsen burner or microburner

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of this compound is placed in the small test tube.[15]

-

The capillary tube is placed inside the test tube with the open end down.[15]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[15]

-

The thermometer and sample assembly are placed in the Thiele tube, with the side arm being heated gently and continuously with a burner.[15]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[15]

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[15]

-

The atmospheric pressure should be recorded as it affects the boiling point.[15]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound involves a series of sequential steps, starting from the reaction of precursors to the final purification of the product.

Caption: General workflow for the synthesis and purification of this compound.

Application as a Reducing Agent

This compound's utility as a reducing agent can be conceptualized as a process where it donates a hydride to a substrate, often facilitated by a catalyst.

Caption: Conceptual pathway of this compound as a reducing agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 3. This compound | [gelest.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 694-53-1 [chemicalbook.com]

- 7. This compound | 694-53-1 [amp.chemicalbook.com]

- 8. This compound | 694-53-1 | FP45618 | Biosynth [biosynth.com]

- 9. This compound 97 694-53-1 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. This compound as an effective desulfinylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [organic-chemistry.org]

- 13. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 14. CN105801611A - Methods for preparing phenyl silane and diphenyl silane - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis and Preparation of High-Purity Phenylsilane

Introduction: Phenylsilane (C₆H₅SiH₃) is a fundamental organosilicon compound, structurally analogous to toluene, with a silyl (B83357) group substituting the methyl group.[1] It serves as a versatile and crucial intermediate in the synthesis of various organosilicon compounds, a mild and effective reducing agent in organic chemistry, and a key building block in the development of pharmaceuticals and advanced materials.[2][3][4] Achieving high purity is critical to prevent unwanted side reactions and ensure the integrity and reproducibility of subsequent synthetic steps. This guide provides an in-depth overview of the primary methods for synthesizing high-purity this compound, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Synthesis via Reduction of Phenylchlorosilanes

The reduction of trichlorothis compound is one of the most direct and common methods for preparing this compound. This process involves the use of a strong reducing agent, typically a metal hydride like Lithium Aluminium Hydride (LiAlH₄), to replace the chlorine atoms with hydrogen atoms.[5][6]

General Reaction

C₆H₅SiCl₃ + 3 LiAlH₄ → C₆H₅SiH₃ + 3 LiCl + 3 AlH₃

Experimental Protocol: Reduction of Trichlorothis compound with LiAlH₄

This protocol is adapted from procedures described in patent literature.[5][6]

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Lithium Aluminium Hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.

-

Addition of Precursor: Trichlorothis compound is slowly added to the stirred LiAlH₄/THF solution via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature within the specified range. The molar ratio of trichlorothis compound to LiAlH₄ is a critical parameter influencing the final purity.[5]

-

Reaction: The reaction mixture is stirred at -10°C to 0°C. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[5][7]

-

Quenching: Upon completion, the reaction is carefully quenched by adding the mixture to a pre-cooled dilute mineral acid solution (e.g., sulfuric acid or hydrochloric acid) under an ice bath.[5][6] This step should be performed slowly to control the evolution of hydrogen gas.

-

Work-up and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are combined.

-

Purification: The combined organic phase is dried over an anhydrous drying agent (e.g., sodium sulfate). After filtering off the drying agent, the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the high-purity product.[5][6]

Quantitative Data

The molar ratio of the reactants significantly impacts the purity of the final product.

| Molar Ratio (Trichlorothis compound : LiAlH₄) | Purity (%) | Reference |

| 3 : 1 | 98.0 | [5][6] |

| 4 : 1 | 98.5 | [5] |

| 5 : 1 | 99.5 | [5] |

| 6 : 1 | 99.5 | [5] |

Synthesis Workflow: Reduction Method

Caption: Workflow for this compound Synthesis via Reduction.

Synthesis via Grignard Reaction

The Grignard reaction provides an alternative route to this compound, typically involving the reaction of phenylmagnesium bromide with a silicon precursor like tetraethoxysilane (Si(OEt)₄).[1] This method proceeds in two main steps: the formation of an intermediate, phenyltriethoxysilane (B1206617), followed by its reduction.

General Reaction

-

C₆H₅Br + Mg → C₆H₅MgBr

-

C₆H₅MgBr + Si(OEt)₄ → C₆H₅Si(OEt)₃ + MgBr(OEt)

-

4 C₆H₅Si(OEt)₃ + 3 LiAlH₄ → 4 C₆H₅SiH₃ + 3 LiAl(OEt)₄

Experimental Protocol: Grignard Route

This protocol is a generalized procedure based on established Grignard reactions with silanes.[8]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are placed. A solution of bromobenzene (B47551) in anhydrous THF is added slowly to initiate the formation of phenylmagnesium bromide. The reaction is often initiated with gentle heating and then maintained at reflux to ensure complete formation.[8]

-

Reaction with Silane (B1218182) Precursor: The prepared Grignard reagent is cooled to 0°C. A solution of tetraethoxysilane (TEOS) in an anhydrous solvent (e.g., diethyl ether) is added dropwise with vigorous stirring.

-

Quenching and Work-up: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[8] The organic layer is separated, and the aqueous layer is extracted. The combined organic extracts are washed with brine and dried.

-

Isolation of Intermediate: The solvent is removed under reduced pressure to yield the crude intermediate, phenyltriethoxysilane. This intermediate is typically purified by vacuum distillation.

-

Reduction: The purified phenyltriethoxysilane is then reduced to this compound using a reducing agent such as LiAlH₄ in an anhydrous solvent like THF, similar to the reduction method described previously.[1]

Quantitative Data

While specific yield data for the complete synthesis of this compound via this multi-step route is less commonly reported in a single source, yields for related Grignard reactions on chlorosilanes can be high.

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Grignard Coupling | Chloro(chloromethyl)dimethylsilane + Phenylmagnesium bromide | (Chloromethyl)dimethylthis compound | 80-81 | [9] |

| Silylation | Aryl Grignard Reagent + Tetraethyl Orthosilicate | Aryltriethoxysilane | 38-Good | [10] |

Synthesis Workflow: Grignard Method

Caption: Workflow for this compound Synthesis via Grignard Reaction.

Purification of Crude this compound

Regardless of the synthetic route, purification is a critical final step to achieve high-purity this compound suitable for sensitive applications.

Common Impurities

Common impurities can include unreacted starting materials, solvent residues, and byproducts from side reactions, such as siloxanes (e.g., diphenyl siloxane) formed in the presence of moisture.[11][12]

Purification Methods

-

Fractional Vacuum Distillation: This is the most common and effective method for purifying this compound. Due to its relatively low boiling point (119-121°C at atmospheric pressure), distillation under reduced pressure is employed to prevent thermal decomposition and to efficiently separate it from higher-boiling impurities.[5][11]

-

Chemical Treatment: For specific, persistent impurities, a chemical treatment step may be necessary. For instance, diphenyl siloxane, a high-boiling impurity, can be decomposed into lower-boiling compounds by reacting the crude product with a boron trifluoride complex in an organic solvent. These newly formed low-boiling impurities can then be easily removed by distillation.[11] This method has been shown to increase purity from approximately 90% to over 99.9%.[11]

General Purification Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. zmsilane.com [zmsilane.com]

- 3. nbinno.com [nbinno.com]

- 4. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 5. CN105801611A - Methods for preparing phenyl silane and diphenyl silane - Google Patents [patents.google.com]

- 6. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. This compound | 694-53-1 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. CN114262342B - Method for purifying phenyl silane - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of Phenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of phenylsilane (PhSiH₃). This compound is a versatile organosilicon compound utilized as a potent and selective reducing agent in organic synthesis, particularly within pharmaceutical and materials science research. Its unique properties necessitate a thorough understanding of its handling, reactivity, and stability for safe and effective application.

Core Properties and Stability

This compound is a colorless liquid that is structurally analogous to toluene, with a silyl (B83357) group replacing the methyl group. This substitution imparts distinct reactivity, primarily centered around the Si-H bonds, which are hydridic in nature.

Stability and Handling:

This compound is a flammable liquid that can react with moisture, releasing flammable hydrogen gas. It is typically stable when stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and sources of ignition. This compound is incompatible with strong oxidizing agents, strong acids, and bases. Proper air-sensitive handling techniques, such as the use of a Schlenk line, are essential for its safe manipulation.

Physical and Thermodynamic Properties

A summary of key physical and thermodynamic data for this compound is presented in Table 1. These properties are critical for its application in various reaction conditions.

| Property | Value |

| Molecular Formula | C₆H₈Si |

| Molecular Weight | 108.21 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 0.877 g/mL at 25 °C[1] |

| Boiling Point | 119-121 °C[1] |

| Melting Point | -64 to -68 °C[2] |

| Flash Point | 8 °C[2] |

| Refractive Index | n20/D 1.510 |

| Enthalpy of Vaporization (ΔvapH) | 36.6 ± 0.3 kJ/mol[3] |

| Enthalpy of Fusion (ΔfusH) | 8.4 kJ/mol[3] |

Reactivity of this compound

The reactivity of this compound is dominated by the hydridic nature of the Si-H bonds, making it an excellent reducing agent. It participates in a variety of transformations, including reductions of carbonyls and phosphine (B1218219) oxides, hydrosilylation of unsaturated bonds, and cross-coupling reactions.

Reduction Reactions

This compound is widely employed for the reduction of various functional groups. The selectivity of these reductions can often be tuned by the choice of catalyst and reaction conditions.

This compound is an effective reagent for the reduction of ketones and aldehydes to their corresponding alcohols. These reactions can be catalyzed by a variety of metal complexes and, in some cases, proceed with high enantioselectivity. Table 2 provides a selection of reported yields for the reduction of various ketones.

| Substrate | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | hCAII in E. coli, 3 equiv. PhSiH₃ | 1-Phenylethanol | 89[4] | 91[4] |

| 4'-Chloroacetophenone | hCAII in E. coli, 3 equiv. PhSiH₃ | 1-(4-Chlorophenyl)ethanol | >99[4] | >99[4] |

| 4'-Bromoacetophenone | hCAII in E. coli, 3 equiv. PhSiH₃ | 1-(4-Bromophenyl)ethanol | 81[4] | >99[4] |

| 4'-Methylacetophenone | hCAII in E. coli, 3 equiv. PhSiH₃ | 1-(p-Tolyl)ethanol | 81[4] | >99[4] |

| 4'-Methoxyacetophenone | hCAII in E. coli, 3 equiv. PhSiH₃ | 1-(4-Methoxyphenyl)ethanol | 51[4] | >99[4] |

| 2'-Methoxyacetophenone | hCAII in E. coli, 3 equiv. PhSiH₃ | 1-(2-Methoxyphenyl)ethanol | 91[4] | 98[4] |

| 1-Phenylbutane-1,3-dione | hCAII in E. coli, 3 equiv. PhSiH₃ | 4-Phenyl-4-hydroxybutan-2-one | >99[4] | 98[4] |

The deoxygenation of tertiary phosphine oxides to the corresponding phosphines is a crucial transformation, particularly for the regeneration of phosphine ligands from their oxides. This compound is a commonly used reagent for this purpose, often proceeding with retention of stereochemistry at the phosphorus center.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably platinum-based catalysts. The Chalk-Harrod mechanism is the most widely accepted pathway for this transformation.

Table 3 presents a selection of yields for the hydrosilylation of terminal alkenes with this compound using various catalysts.

| Alkene | Catalyst | Conditions | Product | Yield (%) |

| 1-Hexene | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | 1-Hexylthis compound | 97[5] |

| Allyl glycidyl (B131873) ether | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | 1-Phenyl-1-(3-(oxiran-2-ylmethoxy)propyl)silane | 94[5] |

| Allyltrimethylsilane | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | 1-Phenyl-1-(3-(trimethylsilyl)propyl)silane | 89[5] |

| N-allyl-N-methylaniline | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | N-methyl-N-(3-(phenylsilyl)propyl)aniline | 85[5] |

Oxidation Reactions

Phenylsilanes can be oxidized to silanols and subsequently to phenols, providing a synthetic route to these valuable compounds. The Fleming-Tamao oxidation is a well-established method for this transformation, often proceeding with retention of stereochemistry.[6][7][8] The reaction typically involves the conversion of the phenylsilyl group into a more reactive species, followed by oxidation with a peroxide.[6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | [gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 7. Fleming-Tamao Oxidation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Phenylsilane: A Versatile and Chemoselective Reducing Agent in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsilane (PhSiH₃) has emerged as a powerful and versatile reducing agent in organic synthesis, offering a milder and often more chemoselective alternative to traditional metal hydride reagents. Its favorable safety profile, operational simplicity, and compatibility with a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the applications of this compound in key synthetic transformations, including the reduction of carbonyls, imines, esters, and nitroarenes, as well as in deoxygenation reactions. Detailed experimental protocols for representative reactions are provided, along with a comprehensive summary of quantitative data to facilitate reaction planning and optimization. Furthermore, this guide utilizes graphical representations to illustrate key reaction workflows and mechanistic considerations, offering a clear and concise resource for researchers in both academic and industrial settings.

Introduction

The selective reduction of functional groups is a cornerstone of organic synthesis. While classic metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are highly effective, they often suffer from drawbacks including high reactivity, poor chemoselectivity, and safety concerns. In this context, organosilanes, and particularly this compound, have gained prominence as mild, selective, and user-friendly reducing agents.[1] The silicon-hydrogen bond in this compound is less polarized than the metal-hydrogen bonds in traditional hydrides, leading to its enhanced chemoselectivity.[2] This property allows for the targeted reduction of specific functional groups in the presence of others that might be sensitive to harsher reagents.

This compound is a colorless liquid that is soluble in many common organic solvents.[3] It is often used in conjunction with a catalyst to achieve efficient and selective reductions. A wide variety of catalytic systems have been developed, employing metals such as copper, manganese, nickel, and platinum, as well as organocatalysts like phosphine (B1218219) oxides.[4][5] The choice of catalyst is crucial for controlling the outcome of the reaction, enabling the reduction of a diverse array of functional groups under mild conditions. This guide will explore the breadth of this compound's utility, providing practical information for its application in the laboratory.

Key Applications and Quantitative Data

This compound's versatility as a reducing agent is demonstrated by its ability to effect a wide range of important chemical transformations. This section summarizes the key applications and provides quantitative data for representative reactions, allowing for easy comparison of reaction conditions and outcomes.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic synthesis. This compound, in combination with a suitable catalyst, provides an efficient and selective method for this conversion. Copper-based catalysts are particularly effective for the hydrosilylation of carbonyls.

Table 1: this compound-Mediated Reduction of Ketones

| Substrate | Catalyst | This compound (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone (B1666503) | Cu(OAc)₂ / (R,R)-Ph-BPE | 3.0 | N/A | 40 | 36 | High | [4] |

| 4'-Chloroacetophenone | hCAII in E. coli | 3.0 | Buffer | RT | N/A | >99 | [6] |

| 4-Acetylpyridine | hCAII in E. coli | 3.0 | Buffer | RT | N/A | 95 | [6] |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and amines. The direct reductive amination of aldehydes and ketones using this compound offers a streamlined approach, avoiding the need to pre-form the imine. Dibutyltin (B87310) dichloride has been shown to be an effective catalyst for this transformation.[7]

Table 2: this compound-Mediated Reductive Amination

| Carbonyl | Amine | Catalyst (mol%) | This compound (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Aniline (B41778) | Bu₂SnCl₂ (5) | 1.5 | Dioxane | 80 | 95 | [7] |

| Cyclohexanone | Morpholine | Bu₂SnCl₂ (5) | 1.5 | Dioxane | 80 | 85 | [7] |

| Acetophenone | N-Methylaniline | Bu₂SnCl₂ (5) | 1.5 | Dioxane | 80 | 92 | [7] |

Reduction of Esters

The reduction of esters to primary alcohols is a challenging transformation that often requires harsh reducing agents. This compound, in the presence of manganese-based catalysts, provides a milder and more selective alternative.

Table 3: this compound-Mediated Reduction of Esters

| Substrate | Catalyst | This compound (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl Benzoate (B1203000) | [Mn(bis-NHC)(CO)₃Br] | 2.0 | Toluene (B28343) | 100 | 16 | 95 | [8] |

| Ethyl Acetate (B1210297) | [Mn(bis-NHC)(CO)₃Br] | 2.0 | Toluene | 100 | 16 | 80 | [8] |

| Phenylacetic acid | [MnBr(CO)₅] | 2.5 | 2-MTHF | 80 | 4 | 93 | [9][10] |

Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound, in combination with nickel-N-heterocyclic carbene (NHC) complexes, offers an efficient and chemoselective method for this reduction, tolerating a wide range of other functional groups.

Table 4: this compound-Mediated Reduction of Nitroarenes

| Substrate | Catalyst (mol%) | This compound (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Nitrobenzene (B124822) | NiCl₂(aNHC)₂ (2) | 5.0 | Toluene | 60 | 3 | 98 | [2][7] |

| 1-Chloro-4-nitrobenzene | NiCl₂(aNHC)₂ (2) | 5.0 | Toluene | 60 | 3 | 99 | [2][7] |

| 4-Nitrobenzonitrile | NiCl₂(aNHC)₂ (10) | 5.0 | Toluene | 20 | 15 | 95 | [2][7] |

Deoxygenation of Alcohols

The removal of a hydroxyl group is a valuable transformation in organic synthesis. This compound, in the presence of a catalytic amount of triphenylphosphine (B44618) oxide, provides a rapid and efficient method for the deoxygenation of secondary and tertiary benzylic alcohols under mild, aerobic conditions.[8]

Table 5: this compound-Mediated Deoxygenation of Alcohols

| Substrate | Catalyst (mol%) | This compound (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 1-Phenylethanol (B42297) | Ph₃P=O (10) | 2.0 | MeCN | RT | 30 | 95 | [8] |

| Diphenylmethanol | Ph₃P=O (10) | 2.0 | MeCN | RT | 30 | 96 | [8] |

| 1-Phenylcyclopentanol | Ph₃P=O (10) | 2.0 | MeCN | RT | 30 | 92 | [8] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key reactions discussed in this guide. These protocols are intended to serve as a starting point for laboratory work and may require optimization for specific substrates.

General Considerations

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also sensitive to moisture and should be stored under an inert atmosphere. Reactions involving this compound are often conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of siloxanes and to ensure the activity of the catalyst.

Reduction of Acetophenone to 1-Phenylethanol (Copper-Catalyzed)

This protocol is adapted from general procedures for copper-catalyzed hydrosilylation of carbonyls.

Materials:

-

Acetophenone

-

This compound

-

Copper(II) acetate (Cu(OAc)₂)

-

(R,R)-Ph-BPE ligand

-

Anhydrous, degassed solvent (e.g., toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(II) acetate (4 mol%) and (R,R)-Ph-BPE (8 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Add this compound (3.0 equivalents) to the reaction mixture and stir at 40 °C for 15 minutes.

-

Add acetophenone (1.0 equivalent) via syringe.

-

Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenylethanol.

Reductive Amination of Benzaldehyde with Aniline

This protocol is based on the method developed by Apodaca and Xiao.[7]

Materials:

-

Benzaldehyde

-

Aniline

-

This compound

-

Dibutyltin dichloride (Bu₂SnCl₂)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 equivalent), aniline (1.0 equivalent), and anhydrous 1,4-dioxane.

-

Add dibutyltin dichloride (5 mol%) to the stirred solution.

-

Add this compound (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for the required time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-benzylaniline.

Reduction of Methyl Benzoate to Benzyl (B1604629) Alcohol (Manganese-Catalyzed)

This protocol is based on the manganese-catalyzed hydrosilylation of esters.[8]

Materials:

-

Methyl benzoate

-

This compound

-

[Mn(bis-NHC)(CO)₃Br] catalyst

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with [Mn(bis-NHC)(CO)₃Br] (e.g., 1-2 mol%).

-

Add anhydrous toluene, followed by methyl benzoate (1.0 equivalent).

-

Add this compound (2.0 equivalents) and seal the tube.

-

Remove the tube from the glovebox and heat the reaction mixture to 100 °C.

-

Stir the reaction for 16 hours or until completion as monitored by GC-MS.

-

Cool the reaction to room temperature and carefully quench with 1 M NaOH.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting benzyl alcohol by flash column chromatography.

Reduction of Nitrobenzene to Aniline (Nickel-NHC Catalyzed)

This protocol is adapted from the work on nickel-NHC catalyzed nitroarene reductions.[2][7]

Materials:

-

Nitrobenzene

-

This compound

-

NiCl₂(aNHC)₂ complex

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, add the NiCl₂(aNHC)₂ catalyst (2 mol%) to an oven-dried reaction vial.

-

Add anhydrous toluene, followed by nitrobenzene (1.0 equivalent).

-

Add this compound (5.0 equivalents) to the vial and seal it.

-

Remove the vial from the glovebox and place it in a preheated oil bath at 60 °C.

-

Stir the reaction for 3 hours.

-

After cooling to room temperature, the reaction mixture can be filtered through a short pad of silica gel, eluting with ethyl acetate.

-

The solvent is removed under reduced pressure to yield aniline. Further purification can be performed by distillation or chromatography if necessary.

Deoxygenation of 1-Phenylethanol

This protocol is based on the Ph₃P=O-catalyzed deoxygenation of benzylic alcohols.[8]

Materials:

-

1-Phenylethanol

-

This compound

-

Triphenylphosphine oxide (Ph₃P=O)

-

1,2-Diiodoethane (B146647) (ICH₂CH₂I)

-

Acetonitrile (B52724) (MeCN)

-

Standard laboratory glassware

Procedure:

-

To a vial containing a magnetic stir bar, add 1-phenylethanol (1.0 equivalent), triphenylphosphine oxide (10 mol%), and 1,2-diiodoethane (1.5 equivalents).

-

Add acetonitrile as the solvent.

-

Add this compound (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain ethylbenzene.

Visualizing Reaction Workflows and Mechanisms

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate a general workflow for a this compound reduction and a plausible mechanistic pathway.

Conclusion

This compound has firmly established itself as a versatile, reliable, and chemoselective reducing agent in the toolkit of the modern organic chemist. Its ability to be fine-tuned through the use of various catalytic systems allows for the reduction of a wide array of functional groups under mild conditions, making it particularly valuable in the synthesis of complex and sensitive molecules. This guide has provided a comprehensive overview of its key applications, supported by quantitative data and detailed experimental protocols. The continued development of new catalysts and methodologies for this compound-mediated reductions promises to further expand its utility and contribute to the advancement of efficient and sustainable chemical synthesis.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Copper-catalyzed intermolecular Regio- and Enantioselective Hydrosilylation of Alkenes with Prochiral Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Manganese Salan Complexes as Catalysts for Hydrosilylation of Aldehydes and Ketones | NSF Public Access Repository [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

The Role of Phenylsilane in Deoxygenation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phenylsilane's application in the deoxygenation of various organic functional groups. This compound (PhSiH3) has emerged as a versatile and efficient reducing agent in modern organic synthesis, offering a milder and often more selective alternative to traditional deoxygenation methods. This document details the core principles, reaction mechanisms, and experimental protocols for the deoxygenation of alcohols, aldehydes, ketones, and esters using this compound, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Deoxygenation of Alcohols

The deoxygenation of alcohols to their corresponding alkanes is a fundamental transformation in organic chemistry. This compound, in conjunction with various catalytic systems, provides effective methods for this conversion, particularly for benzylic and hindered alcohols.

Triphenylphosphine (B44618) Oxide (Ph3P=O)-Catalyzed Deoxygenation of Benzyl (B1604629) Alcohols

A notable advancement in alcohol deoxygenation is the use of catalytic triphenylphosphine oxide with this compound. This method is particularly effective for secondary and tertiary benzyl alcohols.[1][2] The reaction proceeds rapidly, often within 30 minutes, under an air atmosphere, which enhances its practicality.[2]

Experimental Protocol: Ph3P=O-Catalyzed Deoxygenation of 1-Phenylethanol (B42297)

To a solution of 1-phenylethanol (1.0 mmol) in acetonitrile (B52724) (5 mL) is added triphenylphosphine oxide (0.1 mmol, 10 mol%) and 1,2-diiodoethane (B146647) (1.5 mmol). This compound (2.0 mmol) is then added dropwise to the stirred solution at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding alkane.[2]

Quantitative Data:

| Substrate (Alcohol) | Product | Catalyst System | Solvent | Time (min) | Yield (%) | Citation |

| 1-Phenylethanol | Ethylbenzene | Ph3P=O / ICH2CH2I | MeCN | 30 | 95 | [2] |

| Diphenylmethanol | Diphenylmethane | Ph3P=O / ICH2CH2I | MeCN | 30 | 96 | [1] |

| 1,1-Diphenylethanol | 1,1-Diphenylethane | Ph3P=O / ICH2CH2I | MeCN | 30 | 98 | [1] |

| 9-Anthracenemethanol | 9-Methylanthracene | Ph3P=O / ICH2CH2I | MeCN | 30 | 92 | [1] |

Reaction Pathway:

References

Introduction to phenylsilane applications in polymer chemistry.

Introduction

Phenylsilane (PhSiH₃) and its derivatives are versatile organosilicon compounds that have garnered significant attention in polymer chemistry. Their unique reactivity, stemming from the presence of silicon-hydrogen (Si-H) bonds and the phenyl group, allows for their application in a wide array of polymerization techniques and polymer modification strategies. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis and functionalization of polymers, targeting researchers, scientists, and professionals in drug development. The content herein summarizes key quantitative data, details experimental protocols for significant reactions, and provides visual representations of relevant chemical pathways and workflows.

This compound in Polymer Synthesis

This compound and its derivatives serve as crucial building blocks and reagents in the synthesis of various classes of polymers, including polysilanes, silicones, and carbosilane dendrimers.

Synthesis of Polysilanes

Polysilanes, polymers with a silicon backbone, exhibit intriguing electronic and photophysical properties. Phenyl-substituted polysilanes are of particular interest due to their enhanced thermal stability and solubility. A common method for their synthesis is the Wurtz-type coupling of dichlorosilanes.

Quantitative Data for Poly(methylthis compound) Synthesis

| Monomer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Ref. |

| Dichloromethylthis compound (B109416) | Wurtz Coupling | 8,971 | 19,540 | 2.18 | 68 | [1] |

| Dichloromethylthis compound | Low-valent Titanium Reagent | 16,860 | 26,976 | 1.6 | - | [2] |

Experimental Protocol: Synthesis of Poly(methylthis compound) via Wurtz Coupling [1]

-

Materials: Dichloromethylthis compound, magnesium powder, lithium chloride, zinc chloride, tetrahydrofuran (B95107) (THF), toluene (B28343), isopropanol (B130326) (IPA), hydrochloric acid.

-

Apparatus: A 30 mL round-bottomed flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

-

Procedure: a. To the flask, add dry THF (30 mL), magnesium powder (40 mmol), LiCl (20 mmol), and ZnCl₂ (4 mmol). b. Stir the mixture for one hour at room temperature to dissolve the salts. c. Add dichloromethylthis compound (15 mmol) to the flask and stir the mixture for 3 hours at room temperature. d. After 3 hours, add water (3 mL) and toluene (50 mL) to the reaction mixture and filter to remove magnesium salts. e. Pour the filtrate into an ice-cold solution of HCl (1 M, 100 mL) and extract the aqueous solution with toluene (3 x 50 mL). f. Combine the organic layers, wash twice with brine (50 mL), dry over MgSO₄, and concentrate. g. Purify the product by reprecipitation from isopropanol (100 mL) to obtain the desired polymer.

Reaction Pathway: Wurtz-type Coupling for Polysilane Synthesis

Hydrosilylation Polymerization

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for polymer synthesis, offering high efficiency and selectivity. This compound can be used as a monomer in step-growth polymerizations with di- or multifunctional unsaturated compounds.

Experimental Protocol: Hydrosilylation Polymerization of a Divinyl-Substituted Silsesquioxane with this compound [3]

-

Materials: Vinyl-substituted open-cage silsesquioxane, dimethylthis compound (B1631080), platinum catalyst (e.g., Karstedt's catalyst), toluene.

-

Apparatus: A reaction vessel with a magnetic stirrer, under an inert atmosphere.

-

Procedure: a. Dissolve the vinyl-substituted silsesquioxane in dry toluene. b. Add the platinum catalyst to the solution (e.g., 10⁻⁴ mol of platinum per mole of Si-H group). c. Add dimethylthis compound stoichiometrically to the vinyl groups. d. Stir the reaction mixture at room temperature for 24-48 hours. e. Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band. f. Upon completion, the solvent can be removed under vacuum to yield the functionalized polymer.

Workflow for Hydrosilylation Polymerization

This compound in Controlled Polymerization

This compound derivatives can be employed in controlled polymerization techniques to synthesize polymers with well-defined architectures, molecular weights, and low dispersity.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclic siloxanes is a common method for producing polysiloxanes. Phenyl-containing initiators or monomers can be used to incorporate phenyl groups into the polymer structure.

Experimental Protocol: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃) initiated by sec-Butyllithium (B1581126) [4]

-

Materials: Hexamethylcyclotrisiloxane (D₃), sec-butyllithium (sec-BuLi), benzene (B151609), tetrahydrofuran (THF).

-

Apparatus: A reaction vessel under a high-vacuum line.

-

Procedure: a. Purify D₃ by sublimation and dissolve it in benzene. b. Initiate the polymerization by adding a calculated amount of sec-BuLi in benzene at room temperature. c. After initiation, add an equal volume of THF to promote propagation. d. Allow the polymerization to proceed at room temperature until approximately 50% monomer conversion is reached. e. Lower the temperature to -20 °C and continue the polymerization until completion to minimize side reactions. f. Terminate the polymerization by adding a suitable quenching agent, such as a chlorosilane derivative.

Logical Relationship in Controlled AROP of D₃

This compound in Polymer Functionalization

The reactivity of the Si-H bond in this compound makes it a valuable reagent for the post-polymerization functionalization of various polymers, enabling the introduction of silicon-containing moieties and further chemical transformations.

Experimental Protocol: Functionalization of Polypropylene (B1209903) with this compound

-

Materials: Polypropylene (PP), this compound, dicumyl peroxide (initiator).

-

Apparatus: A twin-screw extruder or a batch mixer.

-

Procedure: a. Melt the polypropylene in the extruder or mixer at a high temperature (e.g., 170-260 °C). b. Introduce a mixture of this compound and dicumyl peroxide into the molten polymer. c. The radical initiator generates radicals that abstract hydrogen from the polymer backbone, creating reactive sites. d. This compound then reacts with these sites, grafting silyl groups onto the polymer chain. e. The degree of functionalization can be controlled by the concentration of silane (B1218182) and initiator.

This compound in Dendritic Polymer Synthesis

This compound derivatives are used as core molecules or building blocks in the synthesis of carbosilane dendrimers, which are highly branched, monodisperse macromolecules with potential applications in catalysis, drug delivery, and materials science.

Experimental Protocol: Synthesis of a First-Generation Carbosilane Dendrimer [5]

-

Materials: Allyl-terminated carbosilane dendrimer precursor, (3-chloropropyl)dimethylsilane, Karstedt's catalyst, toluene, sodium azide (B81097), dimethylformamide (DMF).

-

Apparatus: Standard laboratory glassware for organic synthesis.

-

Procedure (Hydrosilylation): a. Dissolve the allyl-terminated precursor in dry toluene. b. Add (3-chloropropyl)dimethylsilane and Karstedt's catalyst. c. Stir the mixture at room temperature for 48 hours, monitoring by ¹H NMR. d. Concentrate the reaction mixture under reduced pressure to obtain the chloro-functionalized dendrimer.

-

Procedure (Azidation): a. Dissolve the chloro-functionalized dendrimer in DMF. b. Add sodium azide and stir the mixture. c. After the reaction is complete, filter the mixture and concentrate under reduced pressure to obtain the azide-functionalized dendrimer.

This compound in Silicone Chemistry

Phenyl-containing silanes are essential components in the formulation of silicone rubbers and resins, imparting desirable properties such as high-temperature stability, radiation resistance, and improved mechanical strength.

Quantitative Data for Phenyl Silicone Rubber Properties

| Phenyl Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Onset Thermal Degradation (°C) | Ref. |

| 50-60 (Resin) | 4.1 | 96 | 80 | 443.7 | [4] |

| 20 (Epoxy-modified) | - | - | - | - | [6] |

| - | 10.2 | 450 | - | - | [4] |

Thermal Properties of Phenyl-Containing Silicone Resins

| Resin Type | Curing Temperature (°C) | Td5 (5% weight loss) in N₂ (°C) | Td5 (5% weight loss) in Air (°C) | Char Yield at 800°C in N₂ (%) | Ref. |

| SR-OH | 270 | 567 | 511 | 90.1 | [7] |

| SR-OH | 350 | 606 | 542 | 91.1 | [7] |

| Phenyl-modified MQ | - | >500 | - | - | [6] |

| Phenyl-modified Gel | - | 480 | - | - | [8] |

This compound and its derivatives are indispensable tools in modern polymer chemistry. Their diverse reactivity enables the synthesis of a wide range of polymers with tailored properties and facilitates the functionalization of existing macromolecules. The applications highlighted in this guide, from the creation of high-performance polysilanes and silicones to the construction of complex dendritic architectures, underscore the significant and expanding role of this compound in the development of advanced polymeric materials. Further research into novel catalytic systems and polymerization methodologies will undoubtedly continue to broaden the horizons of this compound applications in polymer science.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ineosopen.org [ineosopen.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbosilane and Carbosiloxane Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects [mdpi.com]

Phenylsilane as a Hydride Donor: An In-depth Technical Guide

Abstract

Phenylsilane (PhSiH₃) has emerged as a versatile and efficient hydride donor in modern organic synthesis, offering a milder and often more selective alternative to traditional reducing agents. Its utility spans a wide range of reductive transformations, including the hydrosilylation of carbonyls, reductive amination, and the deoxygenation of phosphine (B1218219) oxides. The reactivity of the silicon-hydrogen bond in this compound is typically unlocked through activation by a catalyst, which can range from transition metal complexes and Lewis acids to bases and even enzymes. This guide provides a comprehensive overview of the mechanism of action of this compound as a hydride donor, its various modes of activation, and its application in key synthetic methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this valuable reagent.

Introduction

This compound is an organosilicon compound featuring a phenyl group and three hydrogen atoms attached to a central silicon atom.[1] It is a colorless liquid that is soluble in many common organic solvents.[2] The polarity of the Si-H bond is relatively low, but it can be readily activated to serve as a source of hydride (H⁻). Compared to other reducing agents like lithium aluminum hydride or sodium borohydride, this compound and other organosilanes offer several advantages, including non-aggressive behavior, mild reaction conditions, low toxicity, good functional group tolerance, and often a predictable stereochemical outcome.[1][3] These characteristics make this compound a particularly attractive reagent in complex molecule synthesis, a cornerstone of drug development.

Core Mechanism of Hydride Donation

The fundamental process of hydride donation from this compound involves the cleavage of a silicon-hydrogen bond and the transfer of a hydride ion to an electrophilic center. This process is energetically unfavorable on its own and thus requires activation. The mechanism of activation dictates the pathway of the hydride transfer. Generally, the activation can proceed through several pathways, including the formation of a more reactive silyl (B83357) cation, a hypervalent silicon species, or the transfer of the hydride to a catalyst to form a reactive metal hydride intermediate.

Catalytic Activation of this compound

The efficacy of this compound as a hydride donor is critically dependent on the method of its activation. Various catalytic systems have been developed to facilitate this process, each with its own mechanistic nuances and substrate scope.

Transition Metal Catalysis

A wide array of transition metal complexes, including those of rhodium, ruthenium, copper, nickel, and manganese, can catalyze hydrosilylation reactions with this compound.[4][5] The general mechanism often involves the oxidative addition of the Si-H bond to the metal center, forming a metal silyl hydride intermediate. This is followed by coordination of the substrate (e.g., a ketone) to the metal center and subsequent migratory insertion of the hydride to the electrophilic carbon of the substrate. Reductive elimination then releases the silylated product and regenerates the active catalyst.

Lewis Acid Catalysis

Lewis acids can activate the substrate, typically a carbonyl compound, by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack from this compound.[6] In some cases, the Lewis acid may interact with the this compound itself. For instance, N-heterocyclic carbenes (NHCs) can activate dithis compound (B1312307) to form a hypervalent silicon intermediate with strong Lewis acidic character, which then dually activates both the carbonyl substrate and the hydride at the silicon center.[6]

Base Catalysis

Bases, such as fluoride (B91410) ions or potassium hydroxide, can activate this compound by forming a pentacoordinate, hypervalent silicon intermediate.[7][8] This "ate" complex is more electron-rich and a significantly more potent hydride donor than the neutral silane. The active species facilitates the hydride transfer to the electrophilic substrate.[2][7]

Biocatalysis

Remarkably, certain enzymes can be repurposed to catalyze abiotic reactions using this compound. For example, human carbonic anhydrase II (hCAII), a zinc-containing enzyme, can catalyze the enantioselective reduction of ketones.[9] The proposed mechanism involves the reaction of this compound with the zinc-hydroxide unit in the enzyme's active site to form a transient zinc-hydride species. This enzymatic zinc hydride then delivers the hydride to the ketone substrate in a highly stereocontrolled manner.[9]

Applications in Organic Synthesis

The versatility of activated this compound is demonstrated in a broad spectrum of reduction reactions that are fundamental to organic synthesis and drug discovery.

Reduction of Carbonyl Compounds

This compound is widely used for the reduction of aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols.[7][10] The choice of catalyst can impart high levels of chemoselectivity and enantioselectivity, which is crucial for the synthesis of chiral alcohols. For instance, the hCAII-catalyzed reduction of various ketones proceeds with high yields and excellent enantiomeric excesses.[9]

Reductive Amination

Direct reductive amination of aldehydes and ketones with amines in the presence of this compound provides an efficient route to secondary and tertiary amines.[11] This one-pot procedure is often catalyzed by Lewis acids, such as dibutyltin (B87310) dichloride, and demonstrates good functional group tolerance under mild conditions.[11]

Reduction of Phosphine Oxides

A significant application of this compound is the reduction of tertiary phosphine oxides back to the corresponding phosphines.[2][12] This reaction is particularly important for recycling phosphine ligands used in various catalytic cycles, such as the Wittig, Appel, and Mitsunobu reactions.[1] The reduction with this compound proceeds with retention of configuration at the phosphorus center.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions using this compound as a hydride donor, highlighting its efficiency and selectivity.

Table 1: Asymmetric Reduction of Ketones with this compound Catalyzed by hCAII [9]

| Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

| Acetophenone | 1-Phenylethanol | 89 | 91 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | >99 |

| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 81 | >99 |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | >99 |

| 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | >99 | >99 |

Table 2: Dibutyltin Dichloride-Catalyzed Reductive Amination Using this compound [11]

| Aldehyde/Ketone | Amine | Product | Yield (%) |

| Benzaldehyde | Aniline (B41778) | N-Benzylaniline | 95 |

| 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzyl)aniline | 98 |

| Cyclohexanone | Aniline | N-Cyclohexylaniline | 85 |

| Benzaldehyde | Dibenzylamine | Tribenzylamine | 91 |

| 4-Nitrobenzaldehyde | Aniline | N-(4-Nitrobenzyl)aniline | 92 |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of a Ketone Catalyzed by hCAII[9]

-

To a solution of human carbonic anhydrase II (hCAII) (0.1 μmol) in 1 mL of buffer, add the ketone substrate (50 μmol).

-

Add this compound (150 μmol, 3 equivalents with respect to the ketone).

-

Stir the reaction mixture at the desired temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Determine the yield and enantiomeric excess (by chiral HPLC or SFC).

Protocol 2: General Procedure for the Reductive Amination of an Aldehyde with an Aniline[11]

-

To a solution of the aldehyde (1.0 mmol) and the aniline (1.1 mmol) in a suitable solvent (e.g., THF), add dibutyltin dichloride (0.05 mmol, 5 mol%).

-

Add this compound (1.5 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor for completion.

-

Upon completion, quench the reaction by the addition of an aqueous base (e.g., 1 M NaOH).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the product by chromatography if necessary.

Mandatory Visualization

Caption: General mechanism of transition metal-catalyzed hydrosilylation.

Caption: Proposed mechanism for hCAII-catalyzed ketone reduction.

Caption: A typical experimental workflow for a this compound reduction.

Caption: Activation pathways for this compound as a hydride donor.

References

- 1. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dithis compound [organic-chemistry.org]

- 7. This compound as an effective desulfinylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 11. Direct Reductive Amination of Aldehydes and Ketones Using this compound: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Phenylsilane: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for phenylsilane in a laboratory setting. This compound is a versatile reagent in organic synthesis, valued for its role as a reducing agent and in hydrosilylation reactions. However, its reactivity and hazardous properties necessitate strict adherence to safety protocols to mitigate risks. This document outlines the physical and chemical properties, hazards, safe handling procedures, storage requirements, disposal methods, and emergency protocols associated with this compound. Detailed experimental protocols for its common applications are also provided.

Chemical and Physical Properties

This compound is a colorless liquid with a toluene-like odor.[1] It is highly flammable and reacts with water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈Si | [1][3] |

| Molecular Weight | 108.21 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [1][2][4] |

| Odor | Toluene-like | [1] |

| Boiling Point | 120 °C (at 760 mmHg) | [4][5] |

| Melting Point | -64 to -68 °C | [2][4] |

| Density | 0.877 g/mL at 25 °C | [4][5] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.510 | [2][5] |

| Solubility | Insoluble in water | [2][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability, reactivity, and toxicity.[1][7] It is crucial for laboratory personnel to be fully aware of these hazards before handling the compound. The GHS classification for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [1][7] |

| Substances and mixtures which in contact with water emit flammable gases | 2 | H261: In contact with water releases flammable gas | [7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][7] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are paramount to ensure the safety of laboratory personnel. The following workflow outlines the essential steps for safely handling this compound.

References

- 1. gelest.com [gelest.com]

- 2. This compound, CAS No. 694-53-1 - iChemical [ichemical.com]

- 3. This compound | C6H8Si | CID 12752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:694-53-1 | Chemsrc [chemsrc.com]

- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of Phenylsilane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data and experimental methodologies for the characterization of phenylsilane (C₆H₅SiH₃). It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organosilane compounds. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound, offering a foundational dataset for its identification and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference Solvent |

| ~7.58 - 7.35 | Multiplet | Aromatic protons (C₆H₅) | Not Specified |

| 4.22 | Singlet | Silyl protons (SiH₃) | Not Specified |

| 4.16 | Not Specified | PhSiH₃ | CD₃CN[1] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Reference Solvent |

| 135.5 | Aromatic C | THF[2] |

| 130.1 | Aromatic C | THF[2] |

| 128.1 | Aromatic C | THF[2] |

| 127.9 | Aromatic C | THF[2] |

²⁹Si NMR Data

| Chemical Shift (δ) ppm | Reference |

| -59.6 | [3] |

| -60.1 | Not Specified |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretch |

| ~2150 | Si-H stretch |

| ~1430 | Aromatic C=C stretch |

| ~1120 | Si-Ph stretch |

| ~920 | Si-H bend |

| ~730 & ~695 | C-H out-of-plane bend |

Experimental Protocols

Accurate spectroscopic analysis of this compound requires careful sample preparation and data acquisition. This compound is a colorless liquid that is sensitive to air and moisture, necessitating handling under an inert atmosphere.[4]

NMR Spectroscopy Protocols

Sample Preparation (Air-Sensitive Protocol)

-

Inert Atmosphere: All manipulations of this compound should be conducted under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[4][5]

-

Solvent Selection: Use an appropriate deuterated solvent (e.g., benzene-d₆, chloroform-d, or acetonitrile-d₃). The solvent should be thoroughly dried and degassed before use. Benzene-d₆ was used in some reported experiments.[6]

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C and ²⁹Si NMR, a higher concentration is generally required to obtain a good signal-to-noise ratio in a reasonable time.

-

NMR Tube: Transfer the prepared solution to a clean, dry NMR tube, preferably a J-Young tube or a standard NMR tube fitted with a septum and flushed with an inert gas to prevent atmospheric contamination.[6]

Instrumentation and Data Acquisition

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[6][7] Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Spectra are acquired with broadband proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

²⁹Si NMR: This nucleus has low natural abundance and a negative gyromagnetic ratio, often requiring longer acquisition times or the use of sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[8] The presence of a broad signal from the glass of the NMR tube and probe around -110 ppm should be noted, though it is generally well-separated from the this compound signal.[9]

Infrared (IR) Spectroscopy Protocol

Sample Preparation

As this compound is a liquid, its IR spectrum can be obtained directly.

-

Neat Liquid: Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin liquid film.[10]

-

Solution: Alternatively, a dilute solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride or carbon disulfide) can be prepared and analyzed in a liquid cell.[11] The NIST WebBook entry for this compound specifies a solution in CCl₄ and CS₂.[11]

Instrumentation and Data Acquisition

-

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

A background spectrum of the empty KBr/NaCl plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.

-

The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: Workflow for this compound Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 9. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. Silane, phenyl- [webbook.nist.gov]

Methodological & Application

Phenylsilane Reduction of Carbonyl Compounds: A Detailed Protocol for Researchers

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of carbonyl compounds to their corresponding alcohols is a fundamental transformation in organic synthesis. Phenylsilane (PhSiH₃) has emerged as a versatile and effective reducing agent for this purpose, offering several advantages over traditional metal hydride reagents. These benefits include mild reaction conditions, high chemoselectivity, and a favorable safety profile.[1] This document provides a comprehensive guide to performing this compound reductions of carbonyl compounds, including a detailed experimental protocol, a summary of reaction parameters for various substrates, and a visual representation of the experimental workflow. The methodologies described herein are applicable to a broad range of aldehydes and ketones, making them valuable for professionals in academic research and the pharmaceutical industry.

Data Presentation: Reaction Parameters and Yields

The efficiency of this compound reduction is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following table summarizes quantitative data from various studies to provide a comparative overview of different reaction conditions and their outcomes.

| Carbonyl Substrate | Catalyst (mol%) | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | PMe₃ (10) | This compound | Acetonitrile | Room Temp | 2 | 88 | [2] |

| Benzaldehyde | PⁿBu₃ (10) | This compound | Acetonitrile | Room Temp | - | 46 | [2] |

| Benzaldehyde | POct₃ (10) | This compound | Acetonitrile | Room Temp | - | 56 | [2] |

| Benzaldehyde | PMe₃ (10) | This compound | Propylene Carbonate | Room Temp | - | 97 | [1][2][3] |

| Acetophenone | hCAII (0.2) | This compound (3) | Buffer | - | - | 89 | [4] |

| 4'-Chloroacetophenone | hCAII (0.2) | This compound (3) | Buffer | - | - | >99 | [4] |

| 4'-Bromoacetophenone | hCAII (0.2) | This compound (3) | Buffer | - | - | 81 | [4] |

| 4'-Methylacetophenone | hCAII (0.2) | This compound (3) | Buffer | - | - | 81 | [4] |

| 4'-Methoxyacetophenone | hCAII (0.2) | This compound (3) | Buffer | - | - | 51 | [4] |

| 4-Acetylpyridine | hCAII (0.2) | This compound (3) | Buffer | - | - | 99 | [4] |

| Various Aldehydes/Ketones | Dibutyltin (B87310) dichloride | This compound | - | Room Temp | - | Good Yields | [5][6] |

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the this compound reduction of a generic carbonyl compound. This protocol is a synthesis of best practices reported in the literature and is intended to be a starting point for optimization.

Materials:

-

Carbonyl compound (e.g., substituted acetophenone)

-

This compound (PhSiH₃)

-

Catalyst (e.g., phosphine, copper complex, or enzyme as per the table above)